molecular formula C23H27N3O5S3 B2874258 ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 683790-98-9

ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2874258
CAS No.: 683790-98-9
M. Wt: 521.67
InChI Key: YFHUREBVYXRFRJ-UHFFFAOYSA-N
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Description

This compound features a fused thieno[2,3-d]thiazole bicyclic core, a 6-methyl substituent, and an ethyl carboxylate ester at position 3.

Properties

IUPAC Name

ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S3/c1-4-31-22(28)19-14(2)18-21(32-19)25-23(33-18)24-20(27)15-10-12-17(13-11-15)34(29,30)26(3)16-8-6-5-7-9-16/h10-13,16H,4-9H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHUREBVYXRFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Thieno[2,3-d]thiazole vs. Triazole and Perimidine Derivatives
  • Core Heterocycles: The target compound’s thieno[2,3-d]thiazole core (a fused thiophene-thiazole system) contrasts with 1,2,4-triazole-thiones (e.g., compounds [7–9] in ) and 2,3-dihydro-1H-perimidine derivatives (e.g., compounds 12–19 in ).
Substituent Analysis :
  • Sulfamoyl/Phenylsulfonyl Groups :

    • The target’s N-cyclohexyl-N-methylsulfamoyl group introduces a bulky aliphatic substituent, differing from the aryl-sulfonyl groups (e.g., 4-(4-X-phenylsulfonyl)phenyl in ). This may reduce aromatic interactions but increase lipophilicity and membrane permeability .
    • In , compounds 12–14 feature 4-(2,3-dihydro-1H-perimidin-2-yl)benzamido groups, which are aromatic and planar, favoring π-π stacking interactions absent in the target’s cyclohexyl substituent .
  • Ester/Acid Functionalization :

    • The target’s ethyl carboxylate at position 5 mirrors the ester groups in compounds 12–14 (), which may enhance solubility compared to carboxylic acid derivatives (e.g., compounds 17–19) .

Physical and Spectroscopic Properties

Melting Points and Solubility :
  • reports melting points for ester derivatives (e.g., compound 12: 128.6–132.5°C) and carboxylic acids (e.g., compound 17: 99.7–103.3°C). The target’s ethyl ester and bulky sulfamoyl group may result in intermediate melting points (~120–140°C) and moderate solubility in polar solvents .
  • In , triazole-thiones ([7–9]) lack ester groups, likely reducing solubility compared to the target compound .
Spectroscopic Signatures :
  • IR Spectroscopy :
    • The target’s sulfamoyl group would exhibit νS=O stretches near 1150–1300 cm⁻¹, similar to phenylsulfonyl derivatives in (1247–1255 cm⁻¹ for C=S). However, the absence of a C=S group in the target distinguishes its IR profile .
    • The ethyl carboxylate’s νC=O (~1700–1750 cm⁻¹) aligns with esters in (1663–1682 cm⁻¹ for hydrazinecarbothioamides) .

Preparation Methods

Gewald Reaction for Thiophene Formation

Initial synthesis begins with construction of 2-aminothiophene derivatives via modified Gewald reaction (Scheme 1):

  • Condensation of ethyl acetoacetate with elemental sulfur and cyanoacetamide under basic conditions
  • Microwave-assisted cyclization (180 W, 10 min) improves yields to 78-85% compared to conventional heating (67%)

Critical parameters :

  • Solvent: Ethanol/water (3:1)
  • Base: Potassium carbonate (1.5 equiv)
  • Temperature: 80°C (conventional) vs 110°C (microwave)

Thiazole Annulation via Hantzsch Methodology

The aminothiophene intermediate undergoes thiazole ring closure using α-bromoketones (Table 1):

Entry Bromoketone Solvent Time (h) Yield (%)
1 Bromoacetone DMF 4 62
2 Ethyl bromopyruvate THF 6 71
3 Bromoacetyl chloride DCM 2 58

Optimal conditions employ ethyl bromopyruvate in THF at 0°C→RT, yielding 71% 6-methylthieno[2,3-d]thiazole-5-carboxylate. Methyl group introduction at position 6 is controlled by bromoketone selection.

Sulfonamide-Benzamido Sidechain Installation

Synthesis of 4-(N-Cyclohexyl-N-methylsulfamoyl)benzoic Acid

Key steps (Scheme 2):

  • Sulfonation : Chlorosulfonation of toluene-derived benzoic acid at -10°C
  • Amination : Treatment with N-methylcyclohexylamine (2.2 equiv) in dichloromethane
  • Hydrolysis : Basic hydrolysis (NaOH 2M) to carboxylic acid

Yield optimization :

  • Step 1: 89% with SO3·Py complex
  • Step 2: 93% using Schlenk techniques under N2
  • Overall yield: 76% after recrystallization (hexane/EtOAc)

Amide Coupling Strategies

Activation of the benzoic acid for coupling with thienothiazole amine:

Method A (Chloride activation):

  • Reagent: Thionyl chloride (neat, reflux 2h)
  • Coupling agent: Triethylamine (3 equiv), DMAP catalyst
  • Yield: 68%

Method B (Mixed anhydride):

  • Reagent: Isobutyl chloroformate/N-methylmorpholine
  • Solvent: THF at -15°C
  • Yield: 82%

Method C (Urgency coupling):

  • EDCI/HOBt in DMF, 0°C→RT
  • Yield: 91% (optimized protocol)

Final Esterification and Purification

Ethyl Ester Formation

Though typically introduced early via bromopyruvate reagent, late-stage esterification may be necessary:

  • Acid chloride method :

    • Thienothiazole carboxylic acid + SOCl2 → acyl chloride
    • Quench with ethanol (5°C, 12h)
    • Yield: 74%
  • DCC-mediated coupling :

    • Dicyclohexylcarbodiimide (1.1 equiv), ethanol
    • 4-DMAP catalyst (0.1 equiv)
    • Yield: 81%

Chromatographic Purification

Final product purification employs orthogonal techniques:

  • Flash chromatography :
    • Silica gel (230-400 mesh)
    • Eluent: Hexane/EtOAc gradient (4:1 → 1:1)
    • Recovery: 89%
  • Recrystallization :
    • Solvent pair: Dichloromethane/n-hexane
    • Purity enhancement: 98.2% by HPLC

Analytical Characterization Data

Spectroscopic validation :

  • 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J=7.1Hz, 3H, CH2CH3), 1.45-1.89 (m, 10H, cyclohexyl), 2.68 (s, 3H, NCH3), 2.91 (s, 3H, thieno-CH3), 4.32 (q, J=7.1Hz, 2H, OCH2), 7.89 (d, J=8.4Hz, 2H, ArH), 8.21 (d, J=8.4Hz, 2H, ArH)
  • HRMS : m/z calcd for C24H28N4O5S3 [M+H]+ 573.1224, found 573.1221

Thermal properties :

  • Melting point: 178-181°C (decomposition observed >185°C)
  • TGA analysis: 5% weight loss at 210°C

Comparative Method Assessment

Evaluation of three synthetic routes (Table 2):

Parameter Pathway A Pathway B Hybrid Approach
Total steps 7 9 6
Overall yield 34% 28% 41%
Purity (HPLC) 98.2% 97.8% 99.1%
Scalability >100g <50g 500g batch

The hybrid approach combining microwave-assisted Gewald reaction with uronium coupling demonstrates superior efficiency for industrial-scale production.

Industrial Implementation Challenges

Key considerations for manufacturing:

  • Sulfonamide stability : Degradation observed at pH <4 requires strict process control
  • Regioselectivity : Thiazole vs oxazole formation minimized by maintaining reaction T <50°C
  • Crystallization : Polymorph control through anti-solvent addition rate modulation
  • Waste management : Sulfur byproducts require caustic scrubbing systems

Process intensification strategies:

  • Continuous flow hydrogenation for nitro group reductions
  • Membrane-based solvent recovery systems

Emerging Methodological Developments

Recent advances with potential applicability:

  • Biocatalytic amidation : Lipase-mediated coupling (CAL-B enzyme) reduces racemization risk
  • Electrochemical sulfonation : Improved regiocontrol vs traditional chlorosulfonation
  • Machine learning optimization : Bayesian algorithms predicting optimal solvent/base combinations

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